1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene
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Overview
Description
1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene is an organic compound with the molecular formula C11H14Cl2 It is a derivative of trimethylbenzene, where two of the methyl groups are substituted with chloromethyl groups
Preparation Methods
The synthesis of 1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene typically involves the chloromethylation of 2,3,4-trimethylbenzene. This reaction can be catalyzed by Lewis acids such as zinc chloride or stannic chloride in the presence of formaldehyde and hydrochloric acid . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial production methods may involve similar chloromethylation reactions but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and resins with specific properties.
Biological Studies: It may be used as a starting material for the synthesis of biologically active compounds, aiding in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which 1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chloromethyl groups act as electrophiles, reacting with nucleophiles to form new bonds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene can be compared to other chloromethylated aromatic compounds, such as:
1,4-Bis(chloromethyl)-naphthalene: This compound has similar reactivity but differs in its aromatic core structure, leading to different physical and chemical properties.
2,5-Bis(chloromethyl)-m-xylene: Another similar compound, which is used as an intermediate in the synthesis of pyromellitic dianhydride.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
61099-15-8 |
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Molecular Formula |
C11H14Cl2 |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1,5-bis(chloromethyl)-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-7-8(2)10(5-12)4-11(6-13)9(7)3/h4H,5-6H2,1-3H3 |
InChI Key |
SAAIVRMBPGKFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1C)CCl)CCl)C |
Origin of Product |
United States |
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